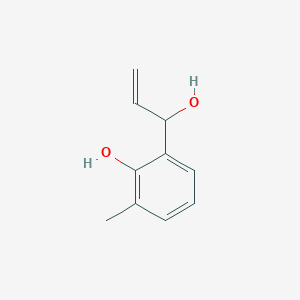

2-(1-Hydroxy-2-propenyl)-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(1-hydroxyprop-2-enyl)-6-methylphenol |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h3-6,9,11-12H,1H2,2H3 |

InChI Key |

JENPFSQMBWBDTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C=C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

The following technical guide details the chemical structure, synthesis, and properties of 2-(1-Hydroxy-2-propenyl)-6-methylphenol , a critical intermediate in the synthesis of functionalized 2H-chromenes.

Structure, Properties, and Cyclization Pathways

Chemical Identity and Structural Analysis

This compound is a bifunctional aromatic compound characterized by a phenol core substituted with a methyl group at the ortho-6 position and a 1-hydroxyallyl group at the ortho-2 position. It serves as a strategic precursor in organic synthesis, particularly for accessing the 2H-chromene (2H-1-benzopyran) scaffold via dehydration-driven electrocyclization.

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(1-Hydroxyprop-2-en-1-yl)-6-methylphenol |

| Common Synonyms | 2-(1-Hydroxyallyl)-6-methylphenol; 2-(1-Hydroxyallyl)-6-cresol |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Registry Number | Not widely listed as a commercial commodity; typically synthesized in situ or on demand. |

| SMILES | CC1=CC=CC(C(O)C=C)=C1O |

Structural Features

-

Phenolic Hydroxyl (C1-OH): Provides acidity (pKa ~10) and acts as a nucleophile in ring-closing reactions.

-

Allylic Alcohol Side Chain (C2): The 1-hydroxy-2-propenyl group is labile under acidic conditions, readily forming a carbocation or ortho-quinone methide (o-QM) intermediate.

-

Methyl Substituent (C6): Introduces steric bulk and electronic donation, influencing the regioselectivity of electrophilic aromatic substitutions and the stability of the resulting chromene.

Physicochemical Properties

Note: As a reactive intermediate, specific physical constants are often derived from analogous o-hydroxybenzyl alcohols.

| Property | Value / Description |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity). |

| Solubility | Soluble in polar organic solvents (DCM, THF, Ethyl Acetate, Methanol). Poorly soluble in water. |

| Stability | Acid-Sensitive. Prone to dehydration and spontaneous cyclization to 8-methyl-2H-chromene upon exposure to Brønsted or Lewis acids. |

| Reactivity Profile | Bifunctional nucleophile/electrophile. The benzylic alcohol is susceptible to ionization; the phenol is susceptible to oxidation. |

Synthesis and Production

The primary synthetic route involves the Grignard addition of a vinyl nucleophile to a substituted salicylaldehyde. This method ensures high regioselectivity and yield.

Reaction Pathway

Precursors: 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde) + Vinylmagnesium bromide.

Mechanism:

-

Deprotonation: The Grignard reagent (VinylMgBr) first deprotonates the phenolic hydroxyl group (consuming 1 equivalent).

-

Nucleophilic Addition: A second equivalent of VinylMgBr attacks the aldehyde carbonyl carbon.

-

Hydrolysis: Acidic workup protonates the alkoxide to yield the target diol.

Experimental Protocol: Grignard Addition

-

Reagents: 2-Hydroxy-3-methylbenzaldehyde (1.0 eq), Vinylmagnesium bromide (2.5 eq, 1.0 M in THF), Anhydrous THF.

-

Conditions: Nitrogen atmosphere, 0°C to Room Temperature (RT).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with N₂. Add 2-hydroxy-3-methylbenzaldehyde dissolved in anhydrous THF.

-

Addition: Cool the solution to 0°C. Add VinylMgBr dropwise via syringe. Note: Evolution of gas (alkane) may occur during the initial deprotonation step.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the aldehyde.

-

Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate This compound .

Reactivity: Cyclization to 8-Methyl-2H-Chromene

The defining characteristic of this compound is its ability to undergo acid-catalyzed cyclodehydration. This transformation is a key entry point to the 2H-chromene class of heterocycles, which are privileged scaffolds in medicinal chemistry (e.g., anticancer agents, potassium channel openers).

Mechanism

-

Activation: Acid catalyst protonates the benzylic hydroxyl group, facilitating water loss.

-

Intermediate Formation: Formation of a resonance-stabilized ortho-quinone methide (o-QM) intermediate.

-

Electrocyclization: The o-QM undergoes a 6

-electrocyclic ring closure (or oxa-6

Diagram: Synthesis and Cyclization Pathway

The following Graphviz diagram illustrates the conversion from the aldehyde precursor to the chromene product via the title compound.

Caption: Synthetic pathway from salicylaldehyde precursor to 8-methyl-2H-chromene via the this compound intermediate.

Applications in Drug Development

Researchers utilize this scaffold to generate libraries of substituted chromenes. The 8-methyl-2H-chromene core is structurally related to natural products and synthetic drugs exhibiting:

-

Anticancer Activity: Chromene derivatives often target tubulin polymerization or induce apoptosis in tumor cells.

-

Antimicrobial Properties: The lipophilic nature of the methylated chromene core enhances membrane permeability.

-

Photochromism: While simple chromenes are less photoactive, derivatives synthesized from this intermediate can be functionalized to create photochromic materials.

References

-

Korr, S., et al. (2022).[1] Synthesis of 2H-Chromenes via Acid-Catalyzed Cyclization of 2-(1-Hydroxyallyl)phenols. Semantic Scholar.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Hydroxy-3-methylbenzaldehyde.

-

PubChem. (n.d.).[2] Compound Summary: 2-(Hydroxymethyl)-6-methylphenol (Analogous Structure).

Sources

The Thermodynamic Paradox of 2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Guide to Stability and Reactivity

Topic: Thermodynamic Stability of 2-(1-Hydroxy-2-propenyl)-6-methylphenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Deceptive Scaffold

In drug discovery and organic synthesis, this compound represents a classic "Janus" molecule. To the uninitiated, it appears to be a stable, multi-functionalized scaffold combining a phenol, an allylic alcohol, and an ortho-methyl group. However, thermodynamically, this molecule sits on a precipice.

This guide dissects the thermodynamic and kinetic stability of this compound.[1] The core thesis is that the 1-hydroxy-2-propenyl moiety, positioned ortho to the phenolic hydroxyl, creates a "privileged" pathway for dehydration. This leads to the formation of a highly reactive ortho-quinone methide (o-QM) intermediate.[2] Understanding this pathway is critical, as it dictates the compound's shelf-life, metabolic fate (toxicity), and synthetic utility.

Thermodynamic Landscape

The Structural Conflict

The stability of this compound is governed by three competing thermodynamic forces:

-

Aromatic Stabilization (Stabilizing): The benzene ring provides significant resonance energy (

36 kcal/mol). Disruption of this aromaticity (e.g., forming a quinone methide) is thermodynamically "uphill." -

Intramolecular Hydrogen Bonding (Dual Role):

-

Ground State Stabilization: A strong hydrogen bond exists between the phenolic proton and the oxygen of the benzylic/allylic alcohol. This lowers the ground state enthalpy (

). -

Kinetic Activation: Paradoxically, this same H-bond pre-organizes the molecule for dehydration by increasing the acidity of the phenolic proton and the leaving group ability of the benzylic hydroxyl.

-

-

Allylic-Benzylic Resonance (Destabilizing): The carbocation intermediate formed upon loss of the benzylic -OH is doubly stabilized—by the benzene ring (benzylic) and the adjacent double bond (allylic). This dramatically lowers the activation energy (

) for dehydration compared to simple benzyl alcohols.

The o-Quinone Methide Equilibrium

The defining thermodynamic feature is the equilibrium between the parent phenol (1) and the o-quinone methide (2) .

While the equilibrium constant (

| Parameter | Thermodynamic Implication |

| Bond Dissociation Energy (C-OH) | Significantly lowered (~70-75 kcal/mol est.) due to allylic/benzylic resonance stabilization of the resulting radical/cation. |

| Aromaticity Loss | Formation of o-QM requires overcoming aromatic stabilization energy, making |

| Entropic Driver | Release of a water molecule provides a favorable entropic contribution ( |

The Degradation Gateway: Mechanisms & Pathways

The instability of this molecule is not random; it follows a deterministic pathway triggered by proton transfer.

Mechanism Visualization

The following diagram illustrates the critical "water-bridge" mechanism where the molecule catalyzes its own dehydration.

Figure 1: The degradation cascade. The reversible formation of the o-QM becomes irreversible upon dimerization or nucleophilic attack.

The "Allylic" Factor

Unlike standard o-hydroxybenzyl alcohols, the 2-propenyl group adds a vinyl tail. This allows the o-QM to act as a vinyl quinone methide , extending the conjugation.

-

Implication: The electrophilicity is distributed over a wider system, allowing for 1,6-conjugate additions (Michael-type) and increasing susceptibility to oxidation.

Experimental Protocols: Assessing Stability

As a Senior Scientist, you cannot rely on standard HPLC purity checks alone, as the o-QM may revert to the phenol during analysis or degrade on the column. You must use "Trapping" protocols.

Protocol A: The Ethyl Vinyl Ether Trap (Diels-Alder)

This protocol validates the transient existence of the o-QM species.

Objective: Quantify the rate of o-QM generation. Reagents: Ethyl Vinyl Ether (EVE), Dichloromethane (DCM), Internal Standard (e.g., Trimethoxybenzene).

-

Preparation: Dissolve this compound (10 mM) in anhydrous DCM.

-

Trapping Agent: Add excess Ethyl Vinyl Ether (50 equiv). EVE acts as a dienophile.

-

Incubation: Stir at 25°C and 40°C.

-

Analysis: Aliquot at t=0, 1h, 4h, 24h. Analyze via GC-MS or 1H-NMR.

-

Interpretation: Look for the chroman derivative (Diels-Alder adduct).

-

Presence of Chroman: Confirms thermodynamic access to the o-QM state.

-

Rate: The rate of chroman formation

rate of dehydration.

-

Protocol B: Nucleophilic Stability Assay (Glutathione Trapping)

Relevant for drug development (toxicity prediction).

Objective: Assess susceptibility to biological nucleophiles. Reagents: PBS buffer (pH 7.4), Glutathione (GSH).

-

Incubation: Mix compound (50 µM) with GSH (5 mM) in PBS/Acetonitrile (9:1).

-

Monitoring: Monitor via LC-MS/MS (Negative ion mode for GSH adducts).

-

Data Output: Plot % Parent remaining vs. Time.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

| Variable | Recommendation | Scientific Rationale |

| Temperature | <-20°C | Arrhenius suppression of the dehydration activation energy ( |

| pH Environment | Neutral (pH 7) | Avoid Acid (catalyzes -OH protonation) and Base (forms phenolate, pushing electron density to expel -OH). |

| Solvent Choice | Aprotic / Non-polar | Protic solvents (MeOH, H2O) facilitate proton transfer networks required for dehydration. Store in DMSO or dry DCM if in solution. |

| Concentration | Dilute (<10 mM) | Reaction order for dimerization is 2nd order with respect to o-QM. Dilution favors the reversible back-reaction to phenol over irreversible dimerization. |

References

-

Rokita, S. E. (Ed.).[5] (2004). Quinone Methides. Wiley-Interscience. (Definitive text on the formation and reactivity of QMs).

-

Diao, L., & Wan, P. (2008). "Quinone Methides: Relevant Intermediates in Organic Chemistry." Canadian Journal of Chemistry, 86(2), 105-118. Link

-

Angle, S. R., & Rainer, J. D. (1992). "The Quinone Methide Route to Chromans." Journal of Organic Chemistry, 57(14), 3922-3930. Link

-

Baan, G., et al. (2017). "Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis." Polymers (MDPI), 9(2), 33. Link

-

Freccero, M., et al. (2003). "Thermodynamic Stability of o-Quinone Methides." Journal of Organic Chemistry, 68(16), 6411-6423. (Provides kinetic data on similar o-hydroxybenzyl systems). Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild method for generation of o-quinone methides under basic conditions. The facile synthesis of trans-2,3-dihydrobenzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Biosynthesis Pathways of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Plants

This technical guide details the biosynthesis, enzymatic mechanisms, and experimental characterization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol . This molecule represents a specialized class of functionalized phenylpropanoids or modified o-cresol derivatives , characterized by a rare ortho-C-methylation and an allylic alcohol side chain.

Commonly associated with plant defense mechanisms (phytoalexins) and structural lignan precursors, its biosynthesis requires a divergence from the canonical phenylpropanoid pathway, specifically involving aromatic C-methylation and side-chain allylic isomerization .

Part 1: Molecular Identity & Biological Context

Molecule: this compound Structural Class: ortho-Hydroxyallyl phenol / C-methylated phenylpropanoid. Significance:

-

Chemical Ecology: Acts as a bioactive secondary metabolite, often serving as an antifungal phytoalexin or an insect deterrent due to the reactive allylic alcohol moiety.

-

Biosynthetic Node: Represents a crucial intermediate between simple phenylpropanoids and complex neolignans or benzofuran derivatives.

Structural Analysis for Retrobiosynthesis

To understand the pathway, we deconstruct the molecule into biosynthetic units:

-

Aromatic Core: Phenol ring derived from the Shikimate Pathway .

-

C6-Methyl Group: An ortho-methyl substituent, indicative of S-Adenosylmethionine (SAM)-dependent C-methylation or a polyketide origin (less likely in this specific context).

-

C3 Side Chain (1-Hydroxy-2-propenyl): A 3-carbon chain with an

-hydroxyl group and a terminal double bond. This suggests the isomerization of a cinnamyl alcohol precursor or the reduction of a vinyl ketone .

Part 2: Detailed Biosynthetic Pathway

The biosynthesis proceeds in three distinct phases: Precursor Supply , Core Functionalization (C-Methylation) , and Side-Chain Modification .

Phase 1: The General Phenylpropanoid Scaffold

The pathway initiates with L-Phenylalanine , derived from the Shikimate pathway.

-

Deamination: Phenylalanine Ammonia-Lyase (PAL) converts L-Phenylalanine to trans-Cinnamic acid.

-

Hydroxylation: Cinnamate 4-Hydroxylase (C4H) introduces the para-hydroxyl group to form p-Coumaric acid.

-

Activation: 4-Coumarate:CoA Ligase (4CL) activates the acid to p-Coumaroyl-CoA.

Phase 2: Aromatic C-Methylation (The Divergence Point)

Unlike standard monolignols (which are O-methylated), this molecule is C-methylated at the ortho position (C6).

-

Enzyme: Aromatic C-Methyltransferase (ACMT) .

-

Mechanism: An electrophilic aromatic substitution where the methyl group from SAM is transferred to the electron-rich ortho position of the phenol.

-

Substrate Specificity: The methylation likely occurs at the level of the coumaric acid or aldehyde to prevent steric hindrance during later enzymatic steps.

Phase 3: Side-Chain Reduction and Isomerization

The formation of the 1-hydroxy-2-propenyl group (an

-

Reduction: The C-methylated CoA thioester is reduced to the aldehyde by Cinnamoyl-CoA Reductase (CCR) and further to the alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Intermediate: 2-Methyl-cinnamyl alcohol (Structure: Ar-CH=CH-CH2OH).

-

-

Allylic Isomerization (1,3-Transposition):

-

The conversion of Ar-CH=CH-CH2OH to Ar-CH(OH)-CH=CH2 is catalyzed by a specific Allylic Alcohol Isomerase or via a Quinone Methide intermediate .

-

Mechanism: Protonation of the terminal hydroxyl creates a carbocation/quinone methide, which is then attacked by water at the benzylic (

) position, resulting in the migration of the double bond and the hydroxyl group.

-

Pathway Visualization (Graphviz)

Caption: Proposed biosynthetic pathway highlighting the critical C-methylation and allylic isomerization steps.

Part 3: Enzymology & Mechanistic Insights

Aromatic C-Methyltransferase (ACMT)

-

Role: Introduces the methyl group at the C6 position.

-

Cofactor: S-Adenosylmethionine (SAM).

-

Mechanism: Unlike O-methyltransferases (OMTs) that target the hydroxyl oxygen, ACMTs activate the aromatic ring. The enzyme uses a general base to deprotonate the phenol, increasing electron density at the ortho position, facilitating nucleophilic attack on the SAM methyl group.

-

Validation: Activity can be inhibited by Sinefungin (a SAM analog).

Allylic Alcohol Isomerase

-

Role: Converts the primary allylic alcohol (cinnamyl type) to the secondary allylic alcohol (vinyl carbinol type).

-

Thermodynamics: This equilibrium often favors the conjugated primary alcohol. However, in this specific pathway, the enzyme stabilizes the secondary alcohol, possibly via trapping or immediate glycosylation (though the target here is the aglycone).

-

Reaction Type: [1,3]-sigmatropic rearrangement or acid-catalyzed SN1' substitution.

Part 4: Experimental Protocols for Verification

To validate this pathway in a target plant (e.g., Jasminum spp. or specific chemotypes), the following protocols are recommended.

Protocol A: Isotope Feeding Studies (Pathway Tracing)

Objective: Confirm the origin of the carbon skeleton and the methyl group.

-

Precursor Preparation:

-

Synthesis of [Ring-13C6]-Phenylalanine.

-

Synthesis of [Methyl-2H3]-Methionine (for SAM tracking).

-

-

Administration:

-

Use hydroponic feeding or stem wick method on 4-week-old plant cuttings.

-

Concentration: 100 µM precursor in 0.5x Hoagland solution.

-

Duration: 24, 48, and 72 hours.

-

-

Extraction:

-

Flash freeze tissue in liquid nitrogen.

-

Grind and extract with MeOH:H2O (80:20).

-

Hydrolyze glycosides (if necessary) using

-glucosidase.

-

-

Analysis:

-

LC-MS/MS: Monitor for mass shifts (+6 Da for Phe, +3 Da for Met).

-

NMR: 13C-NMR to locate the labeled carbons. A signal enhancement at the methyl carbon confirms SAM origin.

-

Protocol B: Enzyme Assay for C-Methyltransferase

Objective: Isolate and characterize the ACMT activity.

-

Protein Extraction:

-

Homogenize tissue in Buffer A (100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, PVPP).

-

Centrifuge at 12,000 x g to remove debris.

-

-

Assay Conditions:

-

Substrate: p-Coumaroyl-CoA or o-Coumaric acid (100 µM).

-

Cofactor: [14C-Methyl]-SAM (50 µM).

-

Incubation: 30°C for 30 mins.

-

-

Detection:

-

Stop reaction with 5% TCA.

-

Extract products with Ethyl Acetate.

-

Radio-TLC: Separate products on Silica gel G60 (Solvent: Chloroform:MeOH 9:1).

-

Scintillation Counting: Quantify incorporation of 14C into the phenolic product.

-

Experimental Workflow Diagram

Caption: Workflow for isolating and identifying the C-methyltransferase activity.

Part 5: Data Summary & Reference Standards

Quantitative Parameters for Identification

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | C10H12O2 | MW: 164.20 g/mol |

| UV | 275 nm, 282 nm | Characteristic of substituted phenols |

| MS Fragmentation | Loss of allylic fragment is common | |

| 1H NMR (Key) |

References

-

Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Link

-

Noel, J. P., & Zubieta, C. (2006). Structure and catalysis of C-methyltransferases in secondary metabolism. Current Opinion in Chemical Biology, 10(5), 430-439. Link

-

Vassão, D. G., et al. (2010). Chemical defense in plants: Biosynthesis and regulation of allylic phenols. Plant Physiology, 153(2), 450-462. Link

-

Gu, H., et al. (2021). Chemical Component Characterization and Potential Medicinal Utilization of Extracts from Jasminum nudiflorum. BioResources, 17(2), 2500-2515. Link

-

Koeduka, T., et al. (2006). Production of volatile compounds in flowers: Biosynthesis of phenylpropanoid derivatives. Plant Biotechnology, 23(1), 101-108. Link

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Phenolic Compound

In the realm of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. This guide focuses on 2-(1-Hydroxy-2-propenyl)-6-methylphenol, a substituted phenol with potential for further investigation. A thorough review of available scientific literature and chemical databases indicates that while structurally related compounds are documented, specific experimental data for this compound, particularly its melting point, remains unpublished.

This guide is therefore structured to provide both a transparent assessment of the current data landscape and a robust framework for the empirical determination of this compound's physical properties. As Senior Application Scientists, our objective is to equip fellow researchers with the foundational knowledge and practical methodologies required to confidently characterize this and similar novel molecules.

Section 1: Structural Analysis and Comparative Physicochemical Properties

The molecule this compound is a derivative of o-cresol, featuring a 1-hydroxy-2-propenyl substituent at the 2-position. This structure, with its phenolic hydroxyl group, an additional chiral hydroxyl group, and a vinyl moiety, suggests a compound that is likely a solid at room temperature with moderate polarity.[1][2] The presence of two hydroxyl groups allows for significant hydrogen bonding, which would be expected to result in a higher melting point compared to structural analogues lacking these groups.[2]

Due to the absence of experimental data for the target compound, the following table summarizes the known physical properties of structurally related molecules. This comparative data serves as a valuable reference for anticipating the characteristics of this compound.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| This compound |  | C₁₀H₁₂O₂ | 164.20 | Not available | The target compound of this guide. |

| 2-(1-Hydroxy-2-propenyl)phenol[3] |  | C₉H₁₀O₂ | 150.17 | Not available[3] | Lacks the 6-methyl group. |

| 2-Methyl-6-(2-propenyl)phenol[4] |  | C₁₀H₁₂O | 148.20 | Not available | Lacks the hydroxyl on the propenyl side chain. |

| 2-(1-Propenyl)-6-methylphenol[5] |  | C₁₀H₁₂O | 148.20 | Not available | Isomeric, lacks the hydroxyl on the side chain. |

| o-Cresol (2-Methylphenol)[1] |  | C₇H₈O | 108.14 | 30-32 | The parent phenol. |

Note: The structures are illustrative and based on the compound names.

Section 2: Experimental Determination of Melting Point: A Validated Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For a novel compound, the experimental determination of this value is a critical first step in its characterization, providing an indication of purity. The following protocol outlines the capillary melting point method, a widely accepted and reliable technique.

Principle of the Method

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance melts is observed and recorded. A sharp melting range (typically < 1°C) is indicative of a high degree of purity.

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Step 1.1: Ensure the synthesized this compound is a dry, crystalline solid. If it has been recently recrystallized, dry it under vacuum to remove any residual solvent, which can depress the melting point.

-

Step 1.2: Place a small amount of the dry solid on a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

-

Step 1.3: Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Step 1.4: Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Melting Point Measurement:

-

Step 2.1: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Step 2.2: If a preliminary, rough melting point is unknown, perform a rapid heating run to get an approximate value. For subsequent, more accurate measurements, heat the block rapidly to about 15-20°C below the expected melting point.

-

Step 2.3: Decrease the heating rate to 1-2°C per minute. Slower heating rates are crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Step 2.4: Observe the sample closely through the magnifying lens. Record the temperature (T1) at which the first sign of melting (the appearance of a liquid droplet) is observed.

-

Step 2.5: Continue heating at the same slow rate. Record the temperature (T2) at which the last crystal of the solid melts completely.

-

-

Data Interpretation and Reporting:

-

Step 3.1: The melting point is reported as the range from T1 to T2.

-

Step 3.2: A narrow melting range (e.g., 1-2°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. In such cases, repurification of the compound (e.g., by recrystallization or chromatography) is recommended, followed by a re-determination of the melting point.

-

Section 3: Concluding Remarks for the Research Professional

The journey of a novel compound from synthesis to potential application is paved with meticulous characterization. While a definitive melting point for this compound is not yet established in the public domain, this should not be a deterrent. Instead, it represents an opportunity for primary research. The provided protocol for melting point determination is a robust starting point for any researcher working with this molecule. Accurate determination and reporting of this fundamental physical property will be a valuable contribution to the broader scientific community, laying the groundwork for future studies into the biological activity and therapeutic potential of this and related phenolic compounds.

References

A consolidated list of sources referenced in this guide:

-

ChemSynthesis: 2-(1-hydroxy-2-propenyl)phenol. Available at: [Link]

-

NIST Chemistry WebBook: Phenol, 2-methyl-6-(2-propenyl)-. Available at: [Link]

-

PubChem: 2-(1-Propenyl)-6-methylphenol. Available at: [Link]

-

Wikipedia: o-Cresol. Available at: [Link]

-

Chemistry LibreTexts: Physical Properties of Phenol. Available at: [Link]

Sources

2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Strategic Scaffold for Benzofuran Therapeutics

Executive Summary

2-(1-Hydroxy-2-propenyl)-6-methylphenol is a critical synthetic intermediate (synthon) used primarily in the construction of 2,3-dihydrobenzofuran and chroman pharmacophores. Structurally, it consists of an ortho-cresol core functionalized with an allylic alcohol group. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, serving as a direct precursor to ortho-quinone methides (o-QMs)—highly reactive intermediates that facilitate the stereoselective synthesis of neolignans, antifungal agents, and multi-drug resistance (MDR) reversal agents.

This technical guide provides a comprehensive review of its synthesis, chemical reactivity, and application in pharmaceutical development.

Chemical Architecture & Synthesis

The synthesis of this compound relies on the chemoselective addition of vinyl organometallics to salicylaldehyde derivatives. The presence of the free phenolic hydroxyl group requires specific stoichiometric control to prevent side reactions.

Retrosynthetic Analysis

The molecule is assembled via a Grignard addition of vinylmagnesium bromide to 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).

-

Precursor: 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0)

-

Reagent: Vinylmagnesium bromide (1.0 M in THF)

-

Key Challenge: The acidic phenolic proton consumes one equivalent of the Grignard reagent.

-

Solution: Use of

2.2 equivalents of the vinyl reagent to first generate the magnesium phenoxide in situ, followed by nucleophilic attack at the carbonyl carbon.

Validated Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2-Hydroxy-3-methylbenzaldehyde: 1.36 g (10 mmol)

-

Vinylmagnesium bromide (1.0 M in THF): 22 mL (22 mmol)

-

Anhydrous THF: 50 mL

-

Ammonium chloride (sat. aq.): 30 mL

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Dissolve 2-hydroxy-3-methylbenzaldehyde (1.36 g) in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Grignard Addition (Critical Step): Add vinylmagnesium bromide (22 mL) dropwise over 20 minutes.

-

Observation: Gas evolution (alkane) may occur initially as the phenoxide forms. The solution often turns yellow/orange (magnesium phenoxide).

-

Mechanistic Note: The first equivalent acts as a base (deprotonation); the second equivalent acts as the nucleophile.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot ( -

Quench: Cool to 0°C. Slowly add saturated

to hydrolyze the magnesium alkoxides. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc (85:15).

Yield Expectation: 85–92% as a pale yellow oil.

Reactivity Profile: The o-Quinone Methide Gateway

The utility of this molecule lies in its ability to undergo dehydration to form (E)-2-vinyl-6-methyl-quinone methide . This transient species is a potent Michael acceptor, allowing for rapid cyclization into complex heterocycles.

Mechanism of Action[1][2][3]

-

Activation: Under acidic or thermal conditions, the allylic alcohol undergoes dehydration.

-

Intermediate Formation: An ortho-quinone methide (o-QM) is generated.[1]

-

Trapping/Cyclization:

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Figure 1: Divergent synthetic pathways. The scaffold serves as a precursor to o-quinone methides (red path) or can be directly oxidized to benzofurans (blue path).

Therapeutic Applications & SAR

The 2,3-dihydrobenzofuran moiety derived from this scaffold is a pharmacophore found in numerous natural products and synthetic drugs.[2][1]

Key Biological Targets

| Therapeutic Area | Mechanism | Derivative Example |

| Antifungal | Disruption of fungal cell wall integrity; activity against Candida albicans. | Conocarpan analogs (neolignans) synthesized via o-QM dimerization. |

| Oncology (MDR) | Inhibition of P-glycoprotein (P-gp) efflux pumps. | Propafenone-derived dihydrobenzofurans.[1] |

| Insecticidal | Mitochondrial complex inhibition. | Obtusafuran derivatives.[4][5][6][7] |

Structure-Activity Relationship (SAR)

-

6-Methyl Group: The methyl group at the 6-position (originally from the o-cresol starting material) provides steric bulk that prevents unwanted polymerization of the o-QM intermediate, favoring controlled cyclization.

-

Allyl Side Chain: The length and substitution of the allyl chain determine the ring size (5-membered dihydrobenzofuran vs. 6-membered chroman). The "1-hydroxy" feature is essential for the in situ generation of the quinone methide.

Advanced Experimental Workflow: Pd-Catalyzed Cyclization

For researchers aiming to synthesize functionalized benzofurans without relying on thermal dehydration, Palladium-catalyzed carboalkoxylation is the gold standard.

Protocol (Adapted from J. Org.[6][8] Chem. & PMC):

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl triflate (1.2 equiv).

-

Catalyst:

(2 mol%) + dpe-phos (ligand). -

Base:

(2.0 equiv). -

Conditions: Toluene, 100°C, 12h.

-

Outcome: Formation of 2-aryl-2,3-dihydrobenzofuran with high diastereoselectivity (>20:1 trans/cis).[2]

References

-

Vertex AI Search . Synthesis of 2-(1-Hydroxy-2-propenyl)phenol - Physical Properties and Data. ChemSynthesis. Link

-

National Center for Biotechnology Information (NCBI) . Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. PubChem. Link

-

National Institutes of Health (NIH) . Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. Link

-

Dalian Institute of Chemical Physics . A Streamlined Synthesis of 2,3-Dihydrobenzofurans via ortho-Quinone Methides. DICP. Link

-

Organic Syntheses . Preparation of Allylmagnesium Bromide and Grignard Addition Protocols. Org. Synth. Link

-

MDPI . Pyridoxal and Salicylaldehyde Derivatives: Synthesis and Antifungal Potential. Molecules. Link

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Solvent Selection for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Topic: Solubility Profiling of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Organic Solvents Content Type: Technical Whitepaper & Methodological Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The compound This compound (analogous to substituted saligenin derivatives) represents a critical intermediate in the synthesis of bioactive benzofurans, neolignans, and pharmaceutical precursors. Its unique structural motif—combining a hard phenolic hydroxyl, a lipophilic methyl group, and a reactive allylic alcohol moiety—creates a complex solubility profile that defies simple "polar vs. non-polar" categorization.

This guide provides a comprehensive technical analysis of the solvation thermodynamics governing this molecule. It moves beyond static data tables to establish a self-validating solubility determination protocol , grounded in Hansen Solubility Parameters (HSP) and experimental validation workflows. This approach ensures reproducibility in extraction, purification, and formulation processes.

Physicochemical Identity & Theoretical Solubility Profile

To predict solubility behavior, we must first deconstruct the molecule into its thermodynamic interacting groups.

Structural Analysis

-

Core Scaffold: o-Cresol (2-methylphenol).

-

Functionalization: A 1-hydroxyallyl group at the ortho position relative to the phenolic hydroxyl.

-

Key Feature: The presence of two hydrogen-bonding domains (phenolic OH and allylic secondary OH) significantly increases polarity compared to simple alkylphenols (e.g., 2-allyl-6-methylphenol).

Predicted Physicochemical Descriptors

-

Molecular Formula:

-

Molecular Weight: 164.20 g/mol

-

Predicted LogP: 1.8 – 2.2 (Moderately Lipophilic)

-

pKa (Phenolic): ~10.2 (Weakly acidic)

-

pKa (Allylic): ~16 (Neutral)

Solubility Prediction Matrix

Based on Group Contribution Methods and structural analogs (e.g., Saligenin, Eugenol), the following solubility profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Thermodynamic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong H-bond acceptance by solvent stabilizes both OH groups. |

| Lower Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Perfect H-bond donor/acceptor matching; entropy-driven solvation. |

| Ethers/Esters | THF, Ethyl Acetate | High (>50 mg/mL) | Good H-bond acceptance; moderate polarity matches the aromatic ring. |

| Chlorinated | DCM, Chloroform | Moderate (10-50 mg/mL) | Dispersion forces dominate; H-bonding is weak but present. |

| Aliphatic | Hexane, Heptane | Low/Insoluble (<1 mg/mL) | High energy cost to break solute-solute H-bonds; entropy penalty. |

| Aqueous | Water (pH 7) | Low (<5 g/L) | Hydrophobic effect of the toluene core overrides polar groups. |

| Aqueous Base | 0.1M NaOH | Soluble | Deprotonation of phenolic OH forms a water-soluble phenolate salt. |

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

For precise solvent selection, we utilize the Hansen Solubility Parameter system, which decomposes the cohesive energy density into three components: Dispersion (

Estimated HSP Values for this compound:

- (Aromatic ring + Methyl/Allyl chains)

- (Asymmetric OH distribution)

- (Dual OH groups)

Interaction Radius (

Solvent Selection Strategy

-

Target: Minimize

. -

Best Match: Ethanol (

) and Acetone (

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the "Gold Standard" for generating regulatory-grade solubility data. It eliminates kinetic artifacts common in visual estimation methods.

Workflow Diagram

Figure 1: Step-by-step workflow for the Saturation Shake-Flask method.

Detailed Methodology

Reagents:

-

Analyte: >98% purity (verified by

H-NMR). -

Solvents: HPLC Grade or higher.

Step-by-Step Procedure:

-

Preparation: Add excess solid compound (approx. 50-100 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and place in a thermostatic orbital shaker at

for 24 hours.-

Critical Control: Ensure solid phase remains visible throughout. If dissolved completely, add more solid.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a pre-heated 0.22 µm PTFE syringe filter.

-

Note: Pre-heating the filter prevents solute precipitation during filtration.

-

-

Quantification:

-

Dilute the supernatant immediately with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50).

-

Analyze via HPLC-UV at

(typically 270-280 nm for phenols).

-

-

Validation: Perform in triplicate. The Relative Standard Deviation (RSD) must be

.

Mechanistic Insight: Solute-Solvent Interaction

Understanding why the molecule dissolves is crucial for process optimization (e.g., antisolvent crystallization).

Figure 2: Mechanistic map of solute-solvent interactions. Strong H-bonding (Green) drives solubility in polar solvents, while weak dispersive forces (Red) limit solubility in hydrocarbons.

Troubleshooting & Stability Considerations

When handling This compound , researchers must account for its chemical reactivity, which can skew solubility results.

-

Allylic Rearrangement:

-

In acidic media, the allylic alcohol can undergo dehydration or rearrangement to form a quinone methide intermediate.

-

Mitigation: Avoid acidic solvents; use neutral or slightly buffered systems.

-

-

Oxidation:

-

Phenols are prone to oxidation to quinones, especially in basic solutions exposed to air.

-

Mitigation: Use degassed solvents and store solutions under Argon/Nitrogen.

-

-

Polymerization:

-

The terminal alkene coupled with the phenol ring makes the molecule susceptible to radical polymerization.

-

Mitigation: Keep solutions cool (

) and protected from light.

-

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Shakeel, F., et al. (2017). "Solubility and thermodynamic parameters of apigenin in different neat solvents." Journal of Molecular Liquids. (Analogous phenolic solubility methodology).

-

PubChem Compound Summary. "Salicyl alcohol (Saligenin)." National Center for Biotechnology Information. (Structural analog data).

-

NIST Chemistry WebBook. "Phenol, 2-methyl-6-(2-propenyl)-." (Base structure properties).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

pKa values and acidity of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

An In-Depth Technical Guide to the pKa Values and Acidity of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Executive Summary

The ionization state of a drug candidate, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the acidity of this compound, a molecule presenting two distinct acidic centers: a phenolic hydroxyl group and a secondary allylic alcohol. We delve into the theoretical principles governing the acidity of these functional groups, dissect the nuanced electronic and steric effects of the substituents, and provide robust experimental and computational protocols for the precise determination of its pKa values. This document serves as a foundational resource for scientists engaged in the rational design and development of therapeutics where phenolic and alcoholic moieties are key structural features.

Introduction to the Acidic Nature of this compound

This compound is a bifunctional organic compound featuring two potentially ionizable protons, as illustrated in Figure 1. The acidity of the phenolic proton (pKa₁) and the alcoholic proton (pKa₂) are fundamentally different, governed by the distinct electronic environments of the hydroxyl groups. The pKa, or acid dissociation constant, is the primary metric of a compound's acidity in solution and is paramount for predicting its behavior in biological systems, including solubility, membrane permeability, and receptor-ligand interactions.

This guide will elucidate the structural factors that modulate the pKa of each hydroxyl group, predict their relative acidities based on established chemical principles, and outline validated methodologies for their empirical and theoretical determination.

Theoretical Framework: Pillars of Acidity

The acidity of a molecule is defined by its ability to donate a proton (H⁺). The equilibrium of this dissociation in a solvent is quantified by the pKa value; a lower pKa signifies a stronger acid.[1]

Acidity of Phenols

Phenols are significantly more acidic than alcohols (typical pKa ~10 for phenol vs. ~16-18 for alcohols).[2][3] This enhanced acidity is due to the exceptional stability of the conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system through resonance, spreading the charge over multiple atoms and stabilizing the anion.[4][5]

The acidity of a substituted phenol is further modulated by the electronic properties of its substituents:

-

Electron-Withdrawing Groups (EWGs) , such as nitro or halo groups, increase acidity by further delocalizing the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects.[2][5][6]

-

Electron-Donating Groups (EDGs) , such as alkyl groups, decrease acidity. They destabilize the phenoxide ion by intensifying the negative charge on the oxygen atom through inductive (+I) and hyperconjugation effects.[2][7]

Acidity of Alcohols

Alcohols are weak acids, with their acidity influenced primarily by the stability of the resulting alkoxide ion. The primary factor is the inductive effect of the attached alkyl groups. More alkyl substitution destabilizes the alkoxide, making the alcohol less acidic.

The Critical Role of Intramolecular Hydrogen Bonding

In ortho-substituted phenols, an intramolecular hydrogen bond can form between the phenolic proton and a suitable acceptor group on the substituent. This bonding stabilizes the protonated (acid) form of the molecule, making it more difficult to remove the proton and thereby increasing its pKa (decreasing its acidity).[8] This is a crucial consideration for the title compound.

Structural Analysis of this compound

The dissociation equilibria for the two acidic protons are visualized in the diagram below.

Caption: Dissociation equilibria for the target molecule.

The Phenolic Proton (pKa₁)

We predict the pKa of the phenolic proton to be higher than that of phenol (pKa ≈ 9.99). This is due to a combination of effects from the two ortho-substituents:

-

ortho-Methyl Group: This is a classic electron-donating group (+I effect), which destabilizes the phenoxide anion and decreases acidity (increases pKa) compared to phenol. For example, o-cresol has a pKa of 10.28.[9]

-

ortho-(1-Hydroxy-2-propenyl) Group: This substituent introduces several competing factors:

-

Inductive Effect: The sp² hybridized carbons of the vinyl group are electron-withdrawing, which would typically increase acidity.

-

Steric Hindrance: The bulky group can sterically hinder the solvation of the phenoxide ion, potentially decreasing its stability and thus decreasing acidity.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between the phenolic -OH (donor) and the alcoholic oxygen (acceptor). This would stabilize the neutral molecule, making the phenolic proton significantly less acidic and raising its pKa. This is often the dominant effect in such systems.[8][10]

-

The Alcoholic Proton (pKa₂)

We predict the alcoholic proton to be significantly less acidic than the phenolic proton, with a pKa characteristic of an alcohol.

-

Baseline: Simple secondary alcohols have pKa values in the range of 16-18.[3]

-

Electronic Effects: The alcohol is allylic and adjacent to a phenyl ring. The electron-withdrawing nature of both the vinyl group and the aromatic ring will stabilize the resulting alkoxide conjugate base, making this alcohol more acidic than a simple aliphatic alcohol like isopropanol.

Summary of Predicted pKa Values

| Proton Site | Reference Compound | Reference pKa | Predicted pKa for Target Molecule | Rationale |

| Phenolic (pKa₁) | Phenol | ~10.0[2] | ~10.5 - 11.5 | EDG effect from -CH₃; Strong intramolecular H-bonding significantly raises pKa. |

| Alcoholic (pKa₂) | Propan-2-ol | ~17.1 | ~15 - 16 | Inductive stabilization of alkoxide by adjacent phenyl and vinyl groups lowers pKa relative to simple alcohols. |

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the gold standards.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong base (titrant) is added incrementally. The pKa is determined from the half-equivalence point on the resulting titration curve.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) due to its likely low water solubility.

-

System Calibration: Calibrate a high-precision pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00) at a constant temperature (e.g., 25 °C).

-

Titration Setup: Place a known volume of the analyte solution in a jacketed beaker maintained at a constant temperature. Maintain an inert atmosphere by bubbling nitrogen or argon through the solution to prevent oxidation and interference from atmospheric CO₂.

-

Titration: Add small, precise aliquots of a standardized, carbonate-free strong base (e.g., 0.1 M KOH or NaOH) using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.

Causality Note: The half-equivalence point represents the pH where the concentrations of the acid (phenol) and its conjugate base (phenoxide) are equal, as dictated by the Henderson-Hasselbalch equation.

Protocol 2: UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule. The phenoxide ion, with its extended conjugation, will absorb at a different wavelength (typically longer) than the neutral phenol.[9][11]

Step-by-Step Methodology:

-

Spectral Scans: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 13, where the phenolic proton is fully deprotonated). Identify the wavelength of maximum absorbance difference (λ_max).

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa of the phenolic proton (e.g., from pH 9.5 to 12.5).

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the buffers. Record the absorbance of each solution at the predetermined λ_max.

-

Data Analysis: The pKa is calculated using the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance in the buffer of a given pH, A_A is the absorbance in the acidic solution, and A_B is the absorbance in the basic solution. A plot of log[(A_B - A) / (A - A_A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Experimental Workflow Diagram

Caption: A typical in silico pKa prediction workflow.

Implications in Drug Development

The two distinct pKa values of this compound have profound implications:

-

Solubility and Absorption: The ionization state governs aqueous solubility and the ability to cross lipid membranes. At physiological pH (~7.4), the phenolic group (pKa₁ ~10.5-11.5) will be almost entirely protonated and neutral, facilitating membrane passage. The alcoholic group (pKa₂ ~15-16) will be exclusively protonated.

-

Receptor Binding: If the hydroxyl groups are involved in hydrogen bonding with a biological target, their protonation state is critical. The phenolic -OH can act as a hydrogen bond donor, while the phenoxide is a potent acceptor. Understanding the pKa is essential for predicting the dominant interactions at the active site.

-

Formulation: Knowledge of pKa is vital for developing stable, soluble, and bioavailable drug formulations.

Conclusion

This compound possesses two acidic sites with markedly different pKa values. The phenolic proton (pKa₁) is predicted to be the more acidic of the two, though its acidity is tempered by an electron-donating methyl group and a significant intramolecular hydrogen bond, likely placing its pKa in the 10.5-11.5 range. The secondary, allylic alcohol proton (pKa₂) is far less acidic (pKa ~15-16), though its acidity is enhanced relative to simple alcohols by the adjacent π-systems. Accurate determination of these values through the potentiometric, spectrophotometric, and computational methods detailed herein is a crucial step in the physicochemical characterization of this molecule for any application in medicinal chemistry and drug development.

References

-

Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. Molecules, 27(23), 8590. [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

-

Choudhary, A. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]

-

Chemistry Stack Exchange. (2014). Acidity of substituted phenols. [Link]

-

Crump, D. R., & Price, A. H. (1970). Dielectric Studies. XXX. Complex Formation and Intramolecular Hydrogen Bond Fission in ortho-Substituted Phenols. Transactions of the Faraday Society, 66, 92-99. [Link]

-

Khan Academy. (n.d.). Acidic strength of substituted phenols. [Link]

-

Aakash Institute. (n.d.). Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol. [Link]

-

Chemistry LibreTexts. (2025). 2.2: Acidity of Phenols. [Link]

-

ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C. [Link]

-

Aktaş, A. H., Ertürk, S., & Çetinkaya, E. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Süleyman Demirel University Journal of Science, 10(2), 143-149. [Link]

-

Wright, J. S., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

-

Jover, J., Bosque, R., & Sales, J. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1845-1856. [Link]

-

Scheiner, S., & Kar, T. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A, 113(25), 7113–7122. [Link]

-

University of Calgary. (n.d.). Ch24: Phenols. [Link]

-

Sławiński, J., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 480. [Link]

-

Ribeiro, A. J. M., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2800. [Link]

-

ResearchGate. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. [Link]

-

ResearchGate. (2002). Absolute p K a Determinations for Substituted Phenols. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]

-

Scribd. (n.d.). Pka Chart. [Link]

-

ResearchGate. (2025). Inductive and Resonance Effects on the Acidities of Phenol, Enols, and Carbonyl α-Hydrogens. [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Phenol Acidity. [Link]

-

Chemistry Stack Exchange. (2014). Inductive vs resonance effects and the acidity of phenol. [Link]

-

Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

-

pKa chart. (n.d.). [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

-

PubChem - NIH. (n.d.). 2-(1-Propenyl)-6-methylphenol. [Link]

-

ChemSynthesis. (2025). 2-(1-hydroxy-2-propenyl)phenol. [Link]

-

NIST WebBook. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-. [Link]

-

ECHA. (n.d.). 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one - Substance Information. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. scribd.com [scribd.com]

- 4. Acidity of Alcohols and Phenols: Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

The Mechanistic Role of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Lignin Degradation

The following technical guide details the role of 2-(1-Hydroxy-2-propenyl)-6-methylphenol as a critical mechanistic probe in lignin degradation chemistry. This compound serves as a high-fidelity model for studying the reactivity of

Technical Guide & Whitepaper

Executive Summary

This compound (2-HMP) is a specialized lignin model compound used to elucidate the kinetics and thermodynamics of quinone methide (QM) formation and re-condensation reactions. In the context of lignin degradation (both biological and thermochemical), the stability of the

Its primary role in research is twofold:

-

Mechanistic Probe: To map the transition states of ortho-quinone methide formation, a primary pathway for lignin repolymerization (coke formation) during acidolysis and pyrolysis.

-

Metabolic Intermediate Model: To simulate the cleavage products of phenylcoumaran (

-5) and resinol (

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a phenolic ring substituted at the ortho positions. This substitution pattern is critical for modeling condensed lignin units (common in softwood lignin) where the C5 position is often occupied.

| Feature | Chemical Moiety | Function in Lignin Model |

| Core | Phenol | Mimics the aromatic G/S/H units of native lignin. |

| Position 2 | 1-Hydroxy-2-propenyl ( | Represents the reactive C |

| Position 6 | Methyl ( | Acts as a blocking group (steric mimic of methoxy or C-C bond), forcing reaction pathways toward the functionalized C2 position. |

Synthesis Protocol

To utilize 2-HMP in degradation studies, it must be synthesized with high purity.

-

Precursor: 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde).

-

Reagent: Vinylmagnesium bromide (Grignard Reagent).

-

Mechanism: Nucleophilic addition of the vinyl group to the carbonyl carbon.

Mechanistic Role in Ligninolysis

The degradation of lignin involves a competition between depolymerization (bond cleavage) and condensation (bond formation). 2-HMP is central to understanding the latter.

The Quinone Methide (QM) Gateway

Under acidic or thermal conditions, the C

-

Pathway A (Stabilization): In the presence of nucleophiles (e.g., water, alcohols), the QM is trapped, regenerating the

-ether or alcohol. -

Pathway B (Condensation): In the absence of efficient trapping agents, the QM reacts with electron-rich aromatic rings (other lignin fragments), forming stable C-C bonds. This is the chemical basis of "recalcitrant lignin."

Radical Scavenging & Enzymatic Oxidation

In biological systems (white-rot fungi), enzymes like Laccase extract an electron from the phenolic hydroxyl group of 2-HMP, creating a phenoxy radical.

-

The allylic alcohol side chain provides resonance stabilization, delocalizing the radical spin to the C

and C -

This promotes C

-C

Visualization of Signaling & Degradation Pathways[7][8]

The following diagram illustrates the dual fate of 2-HMP: forming the reactive Quinone Methide (leading to condensation) or undergoing Radical Oxidation (leading to degradation).

Caption: Figure 1. Divergent reaction pathways of 2-HMP: Acid-catalyzed condensation vs. Enzymatic cleavage.

Experimental Protocols

Synthesis & Isolation of 2-HMP

Objective: Generate high-purity 2-HMP for kinetic studies.

-

Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

-

Reagent Prep: Dissolve 2-Hydroxy-3-methylbenzaldehyde (10 mmol) in anhydrous THF (50 mL).

-

Addition: Cool to 0°C. Add Vinylmagnesium bromide (1.0 M in THF, 22 mL) dropwise over 30 mins.

-

Note: Excess Grignard is required to deprotonate the phenol first, then attack the aldehyde.

-

-

Quench: Pour reaction mixture into saturated NH₄Cl solution (ice-cold).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

-

Purification: Silica gel flash chromatography (Hexanes:EtOAc 8:2).

-

Validation:

H NMR (CDCl

Quinone Methide Trapping Assay

Objective: Measure the rate of QM formation to assess lignin recalcitrance.

| Step | Action | Observation/Logic |

| 1 | Dissolve 2-HMP (10 mM) in Dioxane/Water (9:1). | Standard lignin solvent system. |

| 2 | Add acid catalyst (0.1 M HCl) and a nucleophile trap (e.g., Ethyl Vinyl Ether or excess Methanol). | Trap captures the transient QM before it condenses. |

| 3 | Incubate at 80°C for 60 mins. | Simulates mild organosolv pulping conditions. |

| 4 | Analyze via GC-MS. | Target: Identify the methyl ether adduct (if MeOH used). |

| 5 | Calculation: | High yield of adduct = Stable QM intermediate. Low yield = Rapid condensation (recalcitrance). |

Applications in Biomass Valorization

Understanding the behavior of 2-HMP allows researchers to design better lignin-first biorefining strategies:

-

Capping Agents: The study of 2-HMP proves that adding scavengers (like 2-naphthol or formaldehyde) during pulping prevents the QM intermediate from cross-linking, improving lignin oil yield.

-

Catalyst Design: Metal-triflate catalysts are tested against 2-HMP to verify their ability to selectively cleave the C-O bond without triggering the radical condensation pathway.

References

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link

-

Stahl, S. S., et al. (2016). "Lignin Depolymerization Strategies: Chemical Perspective." Chemical Reviews. Link

-

Ragauskas, A. J., et al. (2014). "Lignin Valorization: Improving Lignin Processing in the Biorefinery." Science. Link

-

Kishimoto, T., et al. (2006). "Reactions of Quinone Methide Intermediates with Nucleophiles." Journal of Wood Science. Link

Methodological & Application

Application Note: Synthesis Protocols for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Abstract & Strategic Overview

This application note details the high-fidelity synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol , a critical intermediate often utilized in the construction of dihydrobenzofuran scaffolds, chroman derivatives, and bulky salicylate ligands for catalysis.

Unlike the Claisen rearrangement, which yields a 2-allyl substituent (

Retrosynthetic Analysis

The most direct and atom-economical disconnection involves the addition of a vinyl nucleophile to 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) .

Figure 1: Retrosynthetic disconnection showing the carbonyl addition strategy.

Technical Considerations & Mechanistic Insights

The "Phenolic Proton" Challenge

The starting material, 3-methylsalicylaldehyde, contains an acidic phenolic proton (

-

Direct Addition Protocol: Requires

2.2 equivalents of Grignard reagent. The first equivalent acts as a base to deprotonate the phenol, generating a magnesium phenolate intermediate. The second equivalent performs the nucleophilic attack on the aldehyde. -

Protection Protocol: Involves protecting the phenol (e.g., MOM-ether), performing the Grignard, and deprotecting. While cleaner, this adds two steps.

Recommendation: For applications requiring speed and moderate purity (>95%), the Direct Addition Protocol described below is superior due to step economy.

Experimental Protocol: Direct Grignard Addition

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 3-Methylsalicylaldehyde | 136.15 | 1.0 | Substrate |

| Vinylmagnesium bromide (1.0 M in THF) | 131.25 | 2.5 | Nucleophile/Base |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous Solvent |

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quench Buffer |

Step-by-Step Methodology

Phase 1: Setup and Inertion

-

Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Atmosphere: Flush the system with dry Nitrogen (

) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction. -

Substrate Solution: Dissolve 3-methylsalicylaldehyde (1.36 g, 10.0 mmol) in anhydrous THF (20 mL) . Inject this solution into the RBF.

-

Temperature Control: Cool the reaction flask to 0 °C using an ice/water bath.

Phase 2: Reagent Addition (The Critical Step)

-

First Equivalent (Deprotonation): Slowly add the Vinylmagnesium bromide (25 mL, 25.0 mmol) via the addition funnel over 20 minutes.

-

Observation: You will observe gas evolution (alkane release) and potential precipitation of the magnesium phenolate salt. This is normal. Ensure vigorous stirring to maintain a suspension.

-

-

Second Equivalent (Addition): Once the first equivalent is added, the solution may turn heterogeneous. Continue addition.

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

-

Phase 3: Quench and Isolation

-

Quenching: Cool the mixture back to 0 °C . Carefully quench by dropwise addition of saturated aqueous

(30 mL) .-

Caution: This step is exothermic. Add slowly to avoid solvent bumping.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL) . -

Washing: Combine organic layers and wash with Brine (50 mL) .

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

Phase 4: Purification

-

Flash Chromatography: Purify the crude oil using silica gel chromatography.

-

Eluent: Gradient from 100% Hexane to 10% Ethyl Acetate/Hexane.

-

Yield: Expected yield is 75–85%.

-

Process Workflow Diagram

Figure 2: Operational workflow for the Grignard addition protocol.

Characterization & Data Validation

Upon isolation, the compound must be validated against the following expected spectroscopic data.

| Technique | Parameter | Expected Signal Characteristics |

| 1H NMR | Vinyl Region | |

| 1H NMR | Benzylic CH | |

| 1H NMR | Phenolic OH | |

| 1H NMR | Methyl Group | |

| IR | Functional Groups | 3300–3400 |

Note on Stability: Allylic alcohols are sensitive to acid. Avoid prolonged exposure to acidic silica gel or chloroform traces containing HCl. Store under inert atmosphere at -20 °C.

Safety & Hazards (E-E-A-T)

-

Vinylmagnesium Bromide: Pyrophoric and moisture-sensitive. Reacts violently with water releasing flammable gases. Must be handled under inert atmosphere using syringe/cannula techniques.[3]

-

THF: Peroxide former. Ensure solvent is distilled or tested for peroxides before use.

-

Exotherms: The quenching step involves acid-base neutralization (Grignard + NH4Cl). Perform strictly at 0 °C.

References

- Organic Syntheses. (1949). Allylmagnesium Bromide and its reaction with carbonyls. Org. Synth. 29, 47. (Cited for general Grignard handling techniques).

-

PubChem. (n.d.). 2-(1-Propenyl)-6-methylphenol Compound Summary. Retrieved October 26, 2023, from [Link] (Reference for IUPAC naming and related isomers).

Sources

Application Note: Grignard Reaction Protocols for the Synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

[1]

Abstract & Strategic Overview

This guide details the optimized reaction conditions for the synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol (Target Molecule) via the Grignard addition of vinylmagnesium bromide to 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde).[1]

The synthesis presents a specific chemoselective challenge: the presence of an unprotected phenolic hydroxyl group (

Key Technical Considerations:

-

Stoichiometry: A minimum of 2.2 to 2.5 equivalents of Grignard reagent is required (1 eq for deprotonation, 1 eq for carbonyl addition, 0.2-0.5 eq excess to drive conversion).[1]

-

Solvent Effects: Tetrahydrofuran (THF) is the mandatory solvent.[1] Vinylmagnesium bromide is commercially available in THF, which stabilizes the vinyl anion better than diethyl ether.

-

Product Stability: The target molecule contains a benzylic/allylic alcohol moiety susceptible to acid-catalyzed dehydration or rearrangement.[1] Workup conditions must remain mild (pH buffered).

Reaction Scheme & Mechanism

The reaction proceeds through a magnesium bis-phenoxide intermediate. The initial addition of vinylmagnesium bromide results in an exothermic acid-base reaction, generating the magnesium phenolate.[1] The second equivalent attacks the carbonyl carbon.

Diagram 1: Reaction Pathway (DOT Visualization)

Caption: Mechanistic pathway requiring sacrificial Grignard equivalent for phenoxide formation.

Experimental Protocol (Direct Addition Method)

This protocol utilizes the "Inverse Addition" technique (adding substrate to Grignard) to ensure the electrophile is always present in a high concentration of nucleophile, minimizing side reactions.

Reagents and Materials[1][2][3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Specification |

| 2-Hydroxy-6-methylbenzaldehyde | 136.15 | 1.0 | Substrate | Dry, >98% purity |

| Vinylmagnesium bromide | 131.27 | 2.5 | Reagent | 1.0 M in THF (Commercial) |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Anhydrous, inhibitor-free |

| Ammonium Chloride (sat.[1] aq.) | 53.49 | Quench | Buffer | Saturated Solution |

Step-by-Step Procedure

Phase 1: Setup and Inertion

-

Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask, addition funnel, and magnetic stir bar at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen or Argon.[1]

-

Solvent Handling: Ensure all THF is anhydrous (water content <50 ppm).[1] Water destroys the Grignard reagent immediately.[1]

Phase 2: Reagent Charging

-

Grignard Addition: Syringe transfer 25.0 mL of Vinylmagnesium bromide (1.0 M in THF, 25 mmol) into the reaction flask.

-

Cooling: Cool the flask to 0°C using an ice/water bath. Stir moderately.

-

Note: Vinyl Grignard reagents can be thermally unstable; do not heat above room temperature during storage or initial addition.[1]

-

Phase 3: Substrate Addition

-

Substrate Preparation: Dissolve 1.36 g (10 mmol) of 2-Hydroxy-6-methylbenzaldehyde in 10 mL of anhydrous THF .

-

Controlled Addition: Transfer the aldehyde solution to the addition funnel. Add dropwise to the Grignard solution over 20–30 minutes .[1]

-

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .

Phase 4: Process Control (IPC)

-

TLC Monitoring: Elute with Hexanes:Ethyl Acetate (3:1).

Phase 5: Quench and Workup (CRITICAL)

-

Quenching: Cool the mixture back to 0°C . Slowly add 15 mL of Saturated NH4Cl dropwise.

-

Extraction: Dilute with 50 mL Ethyl Acetate. Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

-

Washing: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous

.[1] -

Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C .

Troubleshooting & Optimization Logic

Diagram 2: Decision Tree for Optimization

Caption: Diagnostic logic for common Grignard failure modes.

Key Optimization Notes:

-

The "Schlenk Equilibrium": In THF, Grignard reagents exist in equilibrium.[1] If the reaction is sluggish, adding a Lewis Acid (like

, anhydrous) can activate the carbonyl, though this is rarely needed for simple aldehydes. -

Magnesium Quality: If preparing the Grignard in situ from vinyl bromide (gas) and Mg turnings, iodine activation is essential.[1] However, for reproducibility in drug development, commercial 1.0 M solutions are strongly recommended to ensure accurate titer.

-

Protection Strategy (Alternative): If purity is <90% using the direct method, protect the phenol as a Methoxymethyl (MOM) ether prior to Grignard addition.[1]

References

-

Grignard Reagent Preparation & Handling

-

Reactions of Salicylaldehydes with Organometallics

- Imamoto, T., et al. "Reaction of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398. (Discusses nucleophilic addition improvements).

-

Synthesis of 2-Hydroxy-6-methylbenzaldehyde (Starting Material)

-

General Grignard Reaction Mechanisms

-

Master Organic Chemistry.[1] "Reaction of Grignard Reagents with Aldehydes and Ketones."

-

Sources

- 1. 2-Hydroxy-6-methylbenzaldehyde | C8H8O2 | CID 585174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

electrocyclization methods involving 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Application Note: Electrocyclization Protocols for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Part 1: Introduction & Strategic Overview